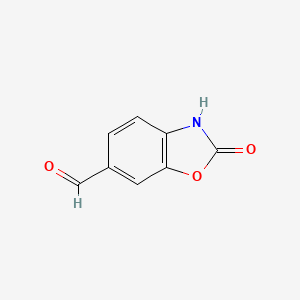

5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo-

Overview

Description

5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 690679. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Microwave-assisted synthesis is highlighted as a significant technique for the efficient and rapid production of benzoxazole derivatives, showcasing its importance in modern chemistry for the creation of diverse compounds. This approach is particularly beneficial for the synthesis of benzoxazoles, offering a faster and more efficient method compared to conventional heating techniques. The review emphasizes the broad range of pharmacological properties exhibited by benzoxazole derivatives, underscoring their significance in pharmaceutical chemistry as well as in other applications such as dyestuffs, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).

Applications in Organic Pollutant Degradation

Enzymatic approaches utilizing redox mediators have shown promise in the degradation of organic pollutants. This method enhances the efficiency of enzymatic degradation, making it a potent tool for the remediation of wastewater from various industries. The review highlights the effectiveness of enzymes like laccases and peroxidases in the presence of redox mediators for breaking down recalcitrant compounds, thereby providing a sustainable solution for wastewater treatment (Husain & Husain, 2007).

Benzoxazole in Drug Discovery

A review on the current developments of benzoxazoles in drug discovery presents an overview of the biological activities of benzoxazole derivatives patented in recent years. These compounds have demonstrated significant potential against various protein targets and diseases, with some progressing to clinical trials. The review discusses the pharmacological and medicinal aspects of benzoxazole derivatives, highlighting their versatility as a pharmacophore and substructure in medicinal compounds (Wong & Yeong, 2021).

Synthetic Utilities of 2-Mercaptobenzazoles

The review on the synthesis of 2-arylthio-benzazoles emphasizes the diverse biological and pharmacological properties of these compounds. It reviews efficient strategies for their synthesis, focusing on the C–S cross-coupling method, which offers advantages such as easily accessible starting materials, satisfactory yields, and broad substrate scope. This synthesis method is highlighted as a useful and attractive approach for constructing various 2-arylthio-benzazoles, underscoring the growing interest in these compounds due to their biological significance (Vessally et al., 2018).

Properties

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-4H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJHZVCEOBDHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203405 | |

| Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54903-15-0 | |

| Record name | 2-Oxo-2,3-dihydrobenzoxazole-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)